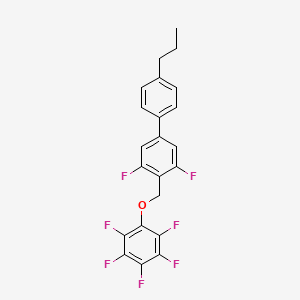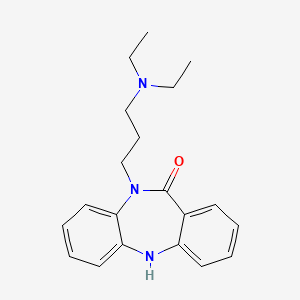![molecular formula C8H10O2 B13829467 (2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-3-oxatricyclo[43002,4]nonan-8-one is a complex organic compound with a unique tricyclic structure This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of specific diol precursors under acidic conditions, leading to the formation of the tricyclic core. The reaction conditions often involve the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, thereby enhancing the efficiency of the synthesis .
化学反应分析
Types of Reactions
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学研究应用
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Researchers are exploring its potential as a precursor for developing new pharmaceuticals with therapeutic properties.
作用机制
The mechanism of action of (2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
(1R,2R,4S,6R)-3,7-Dioxatricyclo[4.3.0.02,4]nonan-8-one: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.
(1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 2-Hydroxy-2,2-dithiophen-2-ylacetate: Another structurally related compound with distinct chemical properties and applications.
属性
分子式 |
C8H10O2 |
|---|---|
分子量 |
138.16 g/mol |
IUPAC 名称 |
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one |
InChI |
InChI=1S/C8H10O2/c9-5-1-4-2-7-8(10-7)6(4)3-5/h4,6-8H,1-3H2/t4?,6?,7-,8+/m0/s1 |
InChI 键 |
DODKXOYMNRSIRA-NYLZCSOASA-N |
手性 SMILES |
C1[C@H]2[C@H](O2)C3C1CC(=O)C3 |
规范 SMILES |
C1C2CC(=O)CC2C3C1O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


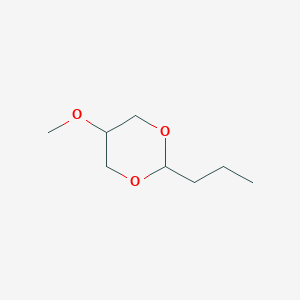
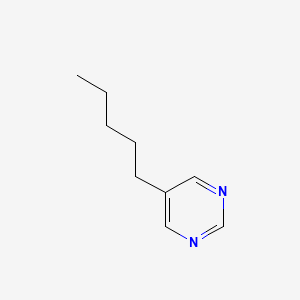

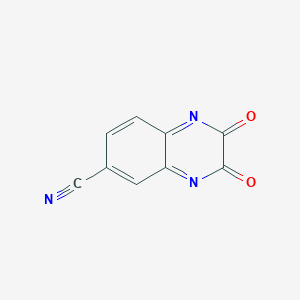

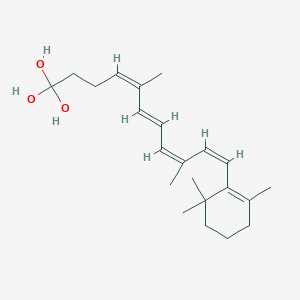
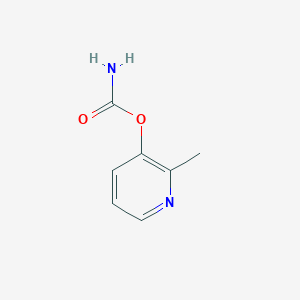
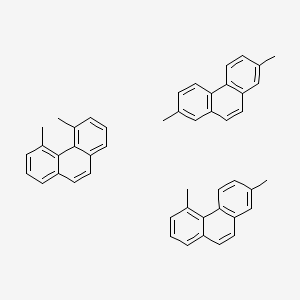
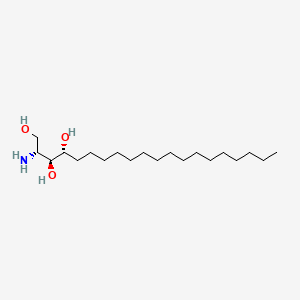
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
